molecular formula C17H17N5OS B2746472 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034262-28-5

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2746472
CAS No.: 2034262-28-5
M. Wt: 339.42
InChI Key: XYHMLZODRZCYDI-UHFFFAOYSA-N
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Description

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This bicyclic scaffold is substituted at position 6 with a thiophen-2-yl group and at position 3 with a methylene bridge linked to a cyclohex-3-enecarboxamide moiety. The triazolopyridazine system is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research .

Properties

IUPAC Name

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(12-5-2-1-3-6-12)18-11-16-20-19-15-9-8-13(21-22(15)16)14-7-4-10-24-14/h1-2,4,7-10,12H,3,5-6,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHMLZODRZCYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors. The thiophene ring is introduced through subsequent reactions with thiophene derivatives.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic pathways include:

  • Formation of the Triazole Ring : Achieved through cyclization reactions involving thiophenes and pyridazines.
  • Methylation : Introduction of the methyl group using methylating agents.
  • Carboxamide Formation : Conversion of intermediates to the carboxamide using appropriate reagents.

Chemistry

In organic chemistry, N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations that can lead to new chemical entities.

Biology

This compound has shown potential as a bioactive molecule in biological research:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Properties : Research suggests that it may modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.

Medicine

The medicinal properties of this compound are particularly noteworthy:

  • Anticancer Activity : Recent studies have demonstrated significant anticancer properties. For example:
CompoundCell LineIC50 (μM)
Compound AMCF-73.91
Compound BHCT1160.53
Compound CA5496.05

These findings highlight its potential as a therapeutic agent in cancer treatment .

Industrial Applications

In the industrial sector, this compound can be utilized in the production of advanced materials such as polymers and coatings due to its chemical stability and reactivity. Its unique properties allow it to be incorporated into various formulations to enhance performance characteristics.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of compounds related to this compound:

  • Antitumor Evaluation : A study published in Nature Communications reported on various derivatives showing significant inhibition of tumor growth in vitro and in vivo models .
  • Biological Activity Assessment : Research highlighted the compound's ability to interact with multiple biological targets due to its structural features .

Mechanism of Action

The mechanism by which N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name & CAS Number Core Structure Substituents/Modifications Key Structural Differences vs. Target Compound
N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide (877649-91-7) Oxane (tetrahydropyran) 4-thiophen-2-yl, 4-methoxyphenylamide Oxane core vs. triazolopyridazine; lacks methylene bridge
N-(5-chloro-2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide (877633-65-3) Oxane 4-thiophen-2-yl, 5-chloro-2-methoxyphenylamide Chlorine addition increases lipophilicity; oxane core
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894037-84-4) [1,2,4]Triazolo[4,3-b]pyridazine 4-chlorophenyl, sulfanylacetamide Chlorophenyl vs. thiophene; sulfanyl vs. methylene-carboxamide
2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894049-45-7) [1,2,4]Triazolo[4,3-b]pyridazine 4-methoxyphenyl, sulfanylacetamide Methoxyphenyl vs. thiophene; sulfanyl linker

Detailed Comparisons

Oxane-Based Analogs (877649-91-7, 877633-65-3) These compounds replace the triazolopyridazine core with an oxane ring, reducing aromaticity and altering electronic properties.

Triazolopyridazine Derivatives with Sulfanyl Linkers (894037-84-4, 894049-45-7) Both compounds retain the triazolopyridazine core but substitute the thiophen-2-yl group with chlorophenyl or methoxyphenyl moieties. The electron-withdrawing chlorine in 894037-84-4 may enhance electrophilic interactions, while the methoxy group in 894049-45-7 could improve solubility .

Target Compound’s Unique Features

  • The cyclohexene ring introduces unsaturation, which may stabilize specific conformations or participate in hydrophobic interactions.
  • The thiophen-2-yl group provides a heteroaromatic system distinct from the phenyl derivatives in analogs, favoring interactions with sulfur-accepting residues in biological targets.

Biological Activity

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound belongs to the class of triazole derivatives, which are known for their pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Triazole Ring : This is achieved by cyclization reactions involving thiophenes and pyridazines.
  • Methylation : The introduction of the methyl group is done through methylating agents.
  • Carboxamide Formation : The final step involves the conversion of the intermediate to the carboxamide using appropriate reagents.

Anticancer Activity

Recent studies have demonstrated that compounds with a similar structure exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Compounds related to triazolo derivatives have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and HCT116. For example, one study reported an IC50 value of 0.53 μM for a related compound against HCT116 cells .
CompoundCell LineIC50 (μM)
Compound AMCF-73.91
Compound BHCT1160.53
Compound CA5496.05

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been investigated through various assays:

  • Agar Diffusion Method : Studies indicate varying degrees of antibacterial activity depending on the substituents on the aromatic rings. Compounds with specific structural modifications showed enhanced activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory and Analgesic Properties

Compounds in this class have also been evaluated for their anti-inflammatory effects:

  • Cytokine Inhibition : Research indicates that certain triazolo derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups significantly influences the activity.
  • Triazole Ring Modifications : Variations in the triazole structure can enhance potency against specific biological targets.

Case Study 1: Anticancer Efficacy

A recent study evaluated a derivative similar to this compound against breast cancer cell lines. The results showed a significant reduction in cell viability correlated with increased apoptosis markers.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties using clinical isolates. The compound exhibited potent activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for drug development.

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